Cas no 427-77-0 (GIBBERELLIN A9)
GIBBERELLIN A9 structure
Product Name:GIBBERELLIN A9
Numéro CAS:427-77-0
Le MF:C19H24O4
Mégawatts:316.391466140747
CID:1058161
PubChem ID:443456
Update Time:2025-04-20
GIBBERELLIN A9 Propriétés chimiques et physiques
Nom et identifiant
-
- GIBBERELLIN A9
- 4a,1-(epoxymethano)-7,9a-methanobenz[a]azulene-10-carboxylic acid, dodecahydro-1-methyl-8-methylene-13-oxo-, (1R,4aR,4bR,7R,9aR,10S,10aR)-
- (1R,4aR,4bR,7R,9aR,10S,10aR)-1-methyl-8-methylene-13-oxododecahydro-4a,1-(epoxymethano)-7,9a-methanobenzo[a]azulene-10-carboxylic acid
- 1H-7,9A-METHANOBENZ(A)AZULENE-1,10-DICARBOXYLIC ACID, DODECAHYDRO-4A-HYDROXY-1-METHYL-8-METHYLENE-, 1,4A-LACTONE
- Q27110172
- Gibbane-1,10-dicarboxylic acid, 4a-hydroxy-1-methyl-8-methylene-, 1,4a-lactone, (1alpha,4aalpha,4bbeta,10beta)-
- Gibbane-1,10-dicarboxylic acid, 4a-hydroxy-1-methyl-8-methylene-, 1,4a-lactone, (1.alpha.,4a.alpha.,4b.beta.,10.beta.)-
- UNII-SWC5WIK98K
- 4A.ALPHA.,4B.BETA.-GIBBANE-1.ALPHA.,10.BETA.-DICARBOXYLIC ACID, 4A-HYDROXY-1-METHYL-8-METHYLENE-, 1,4A-LACTONE
- CHEBI:29605
- 1beta-methyl-8-methylidene-13-oxo-4a,1alpha-epoxymethano-4aalpha,4bbeta-gibbane-10beta-carboxylic acid
- (1R,2R,5R,8R,9S,10R,11R)-11-methyl-6-methylidene-16-oxo-15-oxapentacyclo[9.3.2.1(5,8).0(1,10).0(2,8)]heptadecane-9-carboxylic acid
- GA9
- SCHEMBL3370009
- 427-77-0
- SWC5WIK98K
- (1R,2R,5R,8R,9S,10R,11R)-11-Methyl-6-methylidene-16-oxo-15-oxapentacyclo[9.3.2.15,8.01,10.02,8]heptadecane-9-carboxylic acid
- LMPR0104170020
- DTXSID40962633
- 1-Methyl-8-methylidene-13-oxododecahydro-4a,1-(epoxymethano)-7,9a-methanobenzo[a]azulene-10-carboxylic acid
- Dodecahydro-4a-hydroxy-1-methyl-8-methylene-1H-7,9a-methanobenz[a]azulene-1,10-dicarboxylic Acid 1,4a-Lactone; 4a-Hydroxy-1-methyl-8-methylene-4aalpha,4bbeta-gibbane-1alpha,10beta-dicarboxylic Acid 1,4a-Lactone; Gibberellin A9; 4a,1-(Epoxymethano)-7,9a-methanobenz[a]azulene, gibbane-1,10-dicarboxylic Acid Deriv.; GA9
- 4AALPHA,4BBETA-GIBBANE-1ALPHA,10BETA-DICARBOXYLIC ACID, 4A-HYDROXY-1-METHYL-8-METHYLENE-, 1,4A-LACTONE
- C19 skeleton
- C19-GAs
- (1R,2R,5R,8R,9S,10R,11R)-11-methyl-6-methylidene-16-oxo-15-oxapentacyclo(9.3.2.1(5,8).0(1,10).0(2,8))heptadecane-9-carboxylic acid
- closed lactone gibberellin skeleton
- (1R,2R,5R,8R,9S,10R,11R)-11-methyl-6-methylidene-16-oxo-15-oxapentacyclo(9.3.2.15,8.01,10.02,8)heptadecane-9-carboxylic acid
- C19-GA skeleton
-
- Piscine à noyau: 1S/C19H24O4/c1-10-8-18-9-11(10)4-5-12(18)19-7-3-6-17(2,16(22)23-19)14(19)13(18)15(20)21/h11-14H,1,3-9H2,2H3,(H,20,21)/t11-,12-,13-,14-,17-,18+,19-/m1/s1
- La clé Inchi: MHVYWTXXZIFXDT-YGNOGLJPSA-N
- Sourire: O1C([C@]2(C)CCC[C@]31[C@@H]2[C@H](C(=O)O)[C@]12CC(=C)[C@H](CC[C@H]13)C2)=O
Propriétés calculées
- Qualité précise: 316.167
- Masse isotopique unique: 316.167
- Comptage atomique isotopique: 0
- Nombre de donneurs de liaisons hydrogène: 1
- Nombre de récepteurs de liaison hydrogène: 4
- Comptage des atomes lourds: 23
- Nombre de liaisons rotatives: 1
- Complexité: 654
- Nombre d'unités de liaison covalente: 1
- Nombre de stéréocentres atomiques définis: 7
- Nombre non défini de stéréocentres atomiques: 0
- Nombre de centres stéréoscopiques d'obligations fixes: 0
- Nombre indéfini de centres stéréoscopiques bond: 0
- Surface topologique des pôles: 63.6A^2
- Le xlogp3: 2.7
Propriétés expérimentales
- Dense: 1.299
- Point d'ébullition: 525.935°C at 760 mmHg
- Point d'éclair: 192.293°C
- Indice de réfraction: 1.595
- Pression de vapeur: 0.0±3.0 mmHg at 25°C
GIBBERELLIN A9 Informations de sécurité
- Mot signal:warning
- Description des dangers: H303 peut être nocif par ingestion + h313 peut être nocif par contact cutané + h333 peut être nocif par inhalation
- Déclaration d'avertissement: P264+P280+P305+P351+P338+P337+P313
- Instructions de sécurité: H303+H313+H333
- Conditions de stockage:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
GIBBERELLIN A9 PrixPlus >>
| Classification associée | No. | Product Name | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |
|---|---|---|---|---|---|---|---|---|
| TRC | G377525-1mg |
Gibberellin A9 |
427-77-0 | 1mg |
$ 269.00 | 2023-09-07 | ||
| TRC | G377525-10mg |
Gibberellin A9 |
427-77-0 | 10mg |
$ 2067.00 | 2023-09-07 | ||
| SHANG HAI YUAN YE Biotechnology Co., Ltd. | T65830-1mg |
Gibberellin A9 |
427-77-0 | 1mg |
¥2730.00 | 2021-11-26 | ||
| SHANG HAI YUAN YE Biotechnology Co., Ltd. | T65830-10mg |
Gibberellin A9 |
427-77-0 | 10mg |
¥21560.00 | 2021-11-26 | ||
| BAI LING WEI Technology Co., Ltd. | G377525-1mg |
Gibberellin A9 |
427-77-0 | 1mg |
¥ 3010 | 2021-11-26 | ||
| BAI LING WEI Technology Co., Ltd. | G377525-10mg |
Gibberellin A9 |
427-77-0 | 10mg |
¥ 23730 | 2021-11-26 | ||
| BAI LING WEI Technology Co., Ltd. | S17ABC-RC4212-1mg |
427-77-0 | 95%+ | 1mg |
¥4434 | 2025-07-04 |
GIBBERELLIN A9 Littérature connexe
-
Rongyan Guo,Tao Li,Shuie Shi J. Mater. Chem. C, 2019,7, 5148-5154
-
Felix Witte,Philipp Rietsch,Nithiya Nirmalananthan-Budau,Florian Weigert,Jan P. Götze,Ute Resch-Genger,Siegfried Eigler,Beate Paulus Phys. Chem. Chem. Phys., 2021,23, 17521-17529
-
3. An all-solid-state imprinted polymer-based potentiometric sensor for determination of bisphenol S†Rongning Liang,Tanji Yin,Ruiqing Yao,Wei Qin RSC Adv., 2016,6, 73308-73312
-
Christian K. Rank,Alexander W. Jones,Tatjana Wall,Patrick Di Martino-Fumo,Sarah Schröck,Markus Gerhards,Frederic W. Patureau Chem. Commun., 2019,55, 13749-13752
427-77-0 (GIBBERELLIN A9) Produits connexes
- 150150-61-1(Naphtho[2,3-b]furan-2(3H)-one,decahydro-7-hydroxy-3,8a-dimethyl-5-methylene-,[3S-(3a,3ab,4ab,7b,8aa,9ab)]-)
- 2202-01-9(1H-Benz[e]indene-6-propanoic acid,dodecahydro-6,9a,9b-trimethyl-7-[(1S)- 1-methylethenyl]-3-(tetrahydro-2-methyl-5- oxo-2-furanyl)-,(3S,3aR,5aR,6S,7R,9aR,- 9bR)-)
- 582315-55-7(Betulin palmitate)
- 468-44-0(Gibberellin A4)
- 10376-50-8(3-O-Acetyl-betulinic acid)
- 2112-08-5(Gibberellin A9 Methyl Ester)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
Fournisseurs recommandés
钜澜化工科技(青岛)有限公司
Membre gold
Fournisseur de Chine
Lot
Beyond Pharmaceutical Co., Ltd
Membre gold
Fournisseur de Chine
Réactif
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.
Membre gold
Fournisseur de Chine
Réactif
PRIBOLAB PTE.LTD
Membre gold
Fournisseur de Chine
Réactif
Shanghai Joy Biotech Ltd
Membre gold
Fournisseur de Chine
Lot